

Measuring the In Vivo Efficacy of ABBV-467: Application Notes and Protocols

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Compound of Interest

Compound Name: ABBV-467

Cat. No.: B15583252

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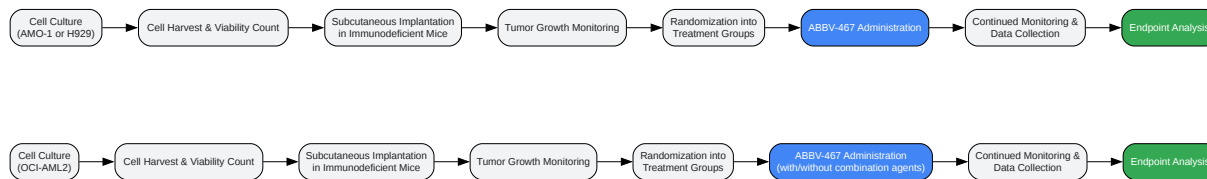
Introduction

ABBV-467 is a potent and selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Overexpression of MCL-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.[3] **ABBV-467** induces apoptosis by binding to MCL-1 and preventing it from sequestering pro-apoptotic proteins.[2] These application notes provide detailed protocols for assessing the in vivo efficacy of **ABBV-467** in preclinical xenograft models of multiple myeloma and acute myeloid leukemia (AML), malignancies where MCL-1 is often a critical survival factor.

Mechanism of Action: MCL-1 Inhibition and Apoptosis Induction

MCL-1 is a crucial regulator of the intrinsic apoptotic pathway. Under normal physiological conditions, MCL-1 sequesters pro-apoptotic proteins such as Bak and Bim, preventing their activation and subsequent mitochondrial outer membrane permeabilization (MOMP). In many hematologic malignancies, the overexpression of MCL-1 is a key survival mechanism. **ABBV-467**, as a selective MCL-1 inhibitor, binds with high affinity to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins. This leads to the activation of Bak and Bax, formation of

pores in the mitochondrial membrane, release of cytochrome c, and ultimately, caspase activation and apoptosis.



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References

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